molecular formula C17H19NO B11754859 (1S)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine

(1S)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11754859
M. Wt: 253.34 g/mol
InChI Key: FASGNUBUMGBAQT-KRWDZBQOSA-N
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Description

(1S)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a benzyloxy group attached to the 6th position of the tetrahydronaphthalene ring and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydronaphthalene core.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the tetrahydronaphthalene derivative.

    Amine Group Introduction: The amine group is introduced via reductive amination, where an appropriate amine precursor is reacted with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides or sulfonates are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or secondary amines.

    Substitution Products: Compounds with various functional groups replacing the benzyloxy group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine:

    Pharmaceuticals: Potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Application in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The benzyloxy group and the amine group play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of specific enzymes by binding to their active sites.

    Receptor Modulation: Modulation of receptor activity through interaction with receptor binding sites.

Comparison with Similar Compounds

  • (1S)-6-(methoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
  • (1S)-6-(ethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
  • (1S)-6-(propoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

Comparison:

  • Structural Differences: The primary difference lies in the substituent group attached to the 6th position of the tetrahydronaphthalene ring.
  • Reactivity: The presence of different substituents affects the reactivity and the types of reactions the compounds undergo.
  • Applications: Each compound may have unique applications based on its structural features and reactivity.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

(1S)-6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H19NO/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,17H,4,7-8,12,18H2/t17-/m0/s1

InChI Key

FASGNUBUMGBAQT-KRWDZBQOSA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)OCC3=CC=CC=C3)N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

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